molecular formula C10H14O3 B12535669 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- CAS No. 663598-74-1

2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-

Cat. No.: B12535669
CAS No.: 663598-74-1
M. Wt: 182.22 g/mol
InChI Key: GBAIVRQHNJVNQN-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include substituted acetoacetates or similar compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the furanone ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-methyl-: Another furanone derivative with different substituents.

    2(5H)-Furanone, 5-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.

    2(5H)-Furanone, 5-(2-oxopropyl)-: Lacks the isopropyl group but has a similar core structure.

Uniqueness

2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both isopropyl and oxopropyl groups might confer distinct properties compared to other furanone derivatives.

Properties

CAS No.

663598-74-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(2-oxopropyl)-5-propan-2-ylfuran-2-one

InChI

InChI=1S/C10H14O3/c1-7(2)10(6-8(3)11)5-4-9(12)13-10/h4-5,7H,6H2,1-3H3

InChI Key

GBAIVRQHNJVNQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC(=O)O1)CC(=O)C

Origin of Product

United States

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